molecular formula C22H23N3O3 B11449876 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione

3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B11449876
M. Wt: 377.4 g/mol
InChI Key: ACWYBBFFTQMMFX-UHFFFAOYSA-N
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Description

3-{[2-(5-Methoxy-1H-Indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 5-methoxyindole moiety linked via an ethylamino group and a 3-methylphenyl substituent at the N1 position.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-(3-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H23N3O3/c1-14-4-3-5-16(10-14)25-21(26)12-20(22(25)27)23-9-8-15-13-24-19-7-6-17(28-2)11-18(15)19/h3-7,10-11,13,20,23-24H,8-9,12H2,1-2H3

InChI Key

ACWYBBFFTQMMFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced catalytic systems to improve reaction efficiency and reduce waste .

Mechanism of Action

Comparison with Similar Compounds

Core Pyrrolidine-2,5-Dione Modifications

The pyrrolidine-2,5-dione core is a common scaffold in several bioactive compounds. Key structural variations among analogues include:

  • N1 Substituents : The 3-methylphenyl group in the target compound contrasts with other aryl/alkyl groups (e.g., 4-bromophenyl in BH54311 , phenyl in 4bc , or 2-chlorophenyl in evidence 13 ).
  • Indole Substitutions : The 5-methoxyindole moiety is critical for receptor affinity, differing from 5-fluoroindole derivatives (e.g., 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione ).
  • Linker Groups: The ethylamino linker in the target compound is shorter than the piperidinyl or propyl linkers in compounds 4f–i , which may influence conformational flexibility and binding kinetics.

Physicochemical Properties

Compound Name Molecular Formula N1 Substituent Indole Substitution Melting Point (°C) logP Reference
Target Compound C22H23N3O3 3-Methylphenyl 5-Methoxy Not reported ~2.06*
1-(2-Chlorophenyl) analogue C21H20ClN3O3 2-Chlorophenyl 5-Methoxy Not reported 2.06
1-(4-Bromophenyl) analogue (BH54311) C21H20BrN3O3 4-Bromophenyl 5-Methoxy Not reported ~3.0†
3-(5-Fluoro-1H-Indol-3-yl) derivative C12H9FN2O2 H (unsubstituted) 5-Fluoro Not reported ~1.5‡
Compound 4i C27H30N4O4 Piperidinyl chain 5-Methoxy 178–182 Not reported

*Estimated based on structural similarity to evidence 13. †Predicted from bromine's hydrophobicity. ‡Predicted from fluorine's polarity.

Biological Activity

The compound 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione is a member of the pyrrolidine-2,5-dione derivatives, which have garnered attention for their potential biological activities, particularly in oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

This compound acts primarily as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme that plays a crucial role in the metabolism of tryptophan through the kynurenine pathway. The inhibition of IDO1 can enhance immune responses against tumors by preventing the depletion of tryptophan and the accumulation of immunosuppressive kynurenines. This mechanism is particularly relevant in cancer therapy, where immune evasion is a significant hurdle .

Antitumor Activity

Research indicates that 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The effectiveness of this compound has been evaluated using assays such as the MTT assay to determine cell viability and proliferation rates.

Cell Line IC50 (µM) Inhibition Rate (%)
NCI-H197515.690.3
A549>50<36.0
NCI-H4600.29796.7

Table 1: Antitumor activity of the compound against various cancer cell lines.

Immunomodulatory Effects

In addition to its direct antitumor effects, the compound has demonstrated immunomodulatory properties by enhancing T-cell proliferation and activity in the presence of tumor cells. This dual action—targeting both tumor cells and modulating immune responses—positions it as a promising candidate for combination therapies in cancer treatment .

Case Studies

Several studies have highlighted the therapeutic potential of pyrrolidine derivatives similar to our compound:

  • Study on IDO Inhibition : A study published in 2015 reported that pyrrolidine derivatives effectively inhibited IDO1, leading to increased T-cell activity in murine models of cancer. The results suggested that these compounds could be developed into effective immunotherapeutics .
  • Clinical Trials : Ongoing clinical trials are assessing the efficacy of IDO inhibitors in combination with checkpoint inhibitors for treating various malignancies. Preliminary results indicate enhanced survival rates and improved responses in patients receiving such combination therapies.

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